molecular formula C23H24N2O3S B11811881 2-Phenoxy-5-(1-tosylpiperidin-2-yl)pyridine

2-Phenoxy-5-(1-tosylpiperidin-2-yl)pyridine

Cat. No.: B11811881
M. Wt: 408.5 g/mol
InChI Key: LSJIFABRHMPDFP-UHFFFAOYSA-N
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Description

2-Phenoxy-5-(1-tosylpiperidin-2-yl)pyridine (CAS 1019084-02-6) is a heterocyclic compound featuring a pyridine core substituted with a phenoxy group at position 2 and a 1-tosylpiperidin-2-yl moiety at position 3. Its molecular formula is C23H23N2O3S, with a molecular weight of 419.51 g/mol (calculated from CAS data in ). The tosyl (p-toluenesulfonyl) group enhances steric bulk and may influence metabolic stability, while the phenoxy group contributes to lipophilicity. This compound is commercially available at 95% purity, indicating its relevance in pharmaceutical intermediate synthesis .

Properties

Molecular Formula

C23H24N2O3S

Molecular Weight

408.5 g/mol

IUPAC Name

5-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]-2-phenoxypyridine

InChI

InChI=1S/C23H24N2O3S/c1-18-10-13-21(14-11-18)29(26,27)25-16-6-5-9-22(25)19-12-15-23(24-17-19)28-20-7-3-2-4-8-20/h2-4,7-8,10-15,17,22H,5-6,9,16H2,1H3

InChI Key

LSJIFABRHMPDFP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2C3=CN=C(C=C3)OC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenoxy-5-(1-tosylpiperidin-2-yl)pyridine typically involves multi-step organic synthesis. One common method starts with the preparation of the piperidine derivative, which is then tosylated to introduce the tosyl group. The phenoxy group is introduced through a nucleophilic substitution reaction on the pyridine ring. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, automated systems, and stringent quality control measures are employed to produce the compound in bulk while maintaining high standards of purity and consistency .

Chemical Reactions Analysis

Types of Reactions

2-Phenoxy-5-(1-tosylpiperidin-2-yl)pyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups on the molecule.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

2-Phenoxy-5-(1-tosylpiperidin-2-yl)pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials, including polymers and advanced composites.

Mechanism of Action

The mechanism of action of 2-Phenoxy-5-(1-tosylpiperidin-2-yl)pyridine involves its interaction with specific molecular targets and pathways. The phenoxy and tosylpiperidinyl groups play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares key properties of 2-phenoxy-5-(1-tosylpiperidin-2-yl)pyridine with structurally related pyridine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Key References
2-Phenoxy-5-(1-tosylpiperidin-2-yl)pyridine C23H23N2O3S 419.51 Phenoxy, Tosylpiperidinyl Not reported
2-Ethoxy-5-(1-ethylpiperidin-2-yl)pyridine C14H22N2O 234.34 Ethoxy, Ethylpiperidinyl Not reported
2-Chloro-5-(4-substituted phenyl)pyridines Varies (e.g., C16H12ClN) 466–545 Chloro, Substituted phenyl 268–287
2-Iodo-5-(1-tosylpiperidin-2-yl)pyridine* C17H18IN2O2S 465.31 Iodo, Tosylpiperidinyl Not reported

*Derivative from with a conjugated diene side chain.

Key Observations:
  • Molecular Weight and Substituents: The target compound has a higher molecular weight (419.51 g/mol) compared to simpler analogs like the ethoxy derivative (234.34 g/mol) due to the bulky tosyl and phenoxy groups. Chloro-substituted pyridines (466–545 g/mol) exhibit even higher weights, likely due to halogen and aromatic substituents .
  • Melting Points : Chloro-substituted analogs show elevated melting points (268–287°C), attributed to strong intermolecular interactions (e.g., halogen bonding). Data for the target compound is lacking but could be inferred to be similar or higher due to aromatic stacking .
  • Solubility: The phenoxy and tosyl groups likely reduce aqueous solubility compared to ethoxy or unsubstituted pyridines, impacting bioavailability.

Pharmacological and Biochemical Implications

  • Tosylpiperidinyl Group: The tosyl moiety may act as a metabolic liability due to sulfonamide cleavage, but it also enhances binding to hydrophobic pockets in target proteins.
  • Phenoxy vs. However, this could also raise toxicity risks .
  • Chloro vs. Tosyl : Chloro-substituted pyridines () are often explored for antimicrobial activity. The target compound’s tosyl group may reduce direct electrophilic reactivity, altering its mechanism of action .

Commercial and Regulatory Status

  • Availability : The target compound is listed in commercial catalogs (e.g., Hairui Chemical) at 95% purity, indicating its use as a pharmaceutical intermediate. In contrast, iodo- and ethoxy-analogs are less commonly available .
  • Safety Data: Limited EHS information is available, but sulfonamide-containing compounds generally require rigorous toxicity screening due to hypersensitivity risks.

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